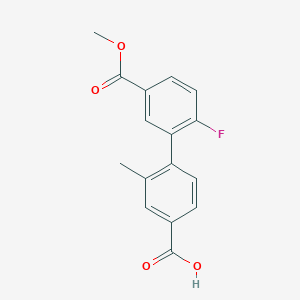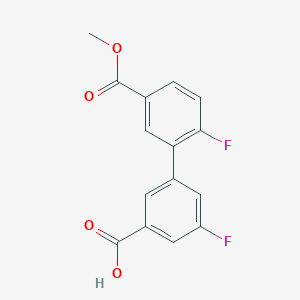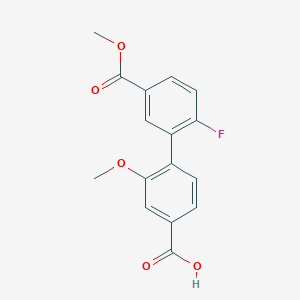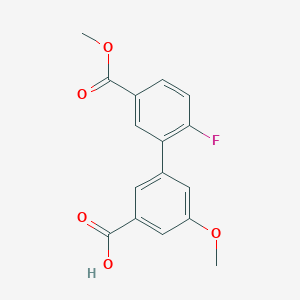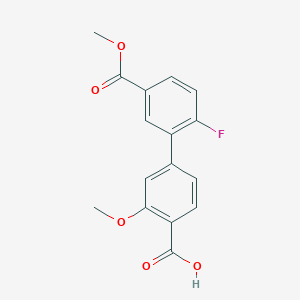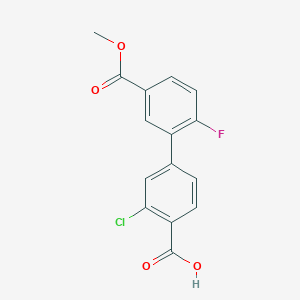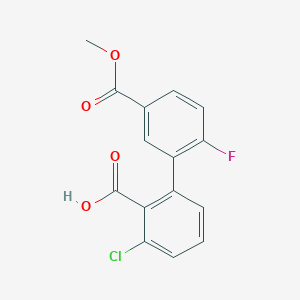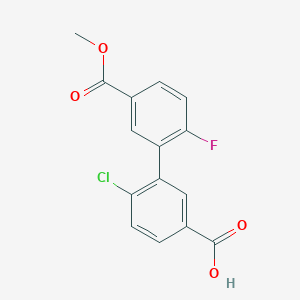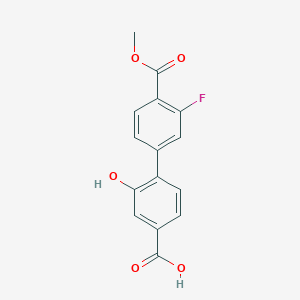
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
Overview
Description
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (FMC-5-TFA) is a synthetic organic compound that has been used in various scientific and medical research applications. It is a white solid with a molecular weight of 316.37 g/mol and a melting point of 109-110°C. FMC-5-TFA is a fluorinated derivative of benzoic acid, containing two fluorine atoms and one methoxy group. It has been studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research.
Scientific Research Applications
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other organic compounds, as a catalyst for organic reactions, and as a protective group for the synthesis of peptides and proteins. It has also been studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research.
Mechanism of Action
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is a fluorinated derivative of benzoic acid, containing two fluorine atoms and one methoxy group. This combination of functional groups makes 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% an excellent substrate for various organic reactions. The fluorine atoms increase the reactivity of the compound, allowing it to be used as a reagent for various synthetic organic reactions. The methoxy group also increases the reactivity of the compound, making it useful as a protective group for the synthesis of peptides and proteins.
Biochemical and Physiological Effects
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has not been studied extensively in terms of its biochemical and physiological effects. It is not known to have any direct effects on the body, but it has been used as a reagent in the synthesis of other organic compounds, some of which may have physiological effects. It is important to note that 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% should not be used as a drug or for any medical purpose, as its safety and efficacy have not been established.
Advantages and Limitations for Lab Experiments
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 109-110°C, so it can be stored and used in a variety of conditions. It is also a highly reactive compound, making it useful as a reagent for organic reactions. Additionally, its fluorine atoms and methoxy group make it an excellent substrate for the synthesis of peptides and proteins.
However, there are also some limitations to using 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. It is a relatively expensive compound, so it may not be suitable for use in large-scale experiments. Additionally, its reactivity may lead to unwanted side reactions, so it should be used with caution.
Future Directions
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of potential applications in scientific and medical research. It could be further studied for its potential use in medicinal chemistry, drug discovery, and other areas of research. It could also be used as a reagent for the synthesis of other organic compounds, as a catalyst for organic reactions, and as a protective group for the synthesis of peptides and proteins. Additionally, its fluorine atoms and methoxy group could be used to create new compounds with interesting properties. Finally, its potential safety and efficacy could be further studied to determine its suitability for use in medical applications.
Synthesis Methods
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base such as triethylamine. This reaction produces 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethylbenzene in the presence of a base, and the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethanesulfonic anhydride in the presence of a base.
properties
IUPAC Name |
3-(2-fluoro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O4/c1-24-15(23)8-2-3-13(17)12(7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNNHBXOXRBRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691483 | |
| Record name | 2'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262009-33-5 | |
| Record name | 2'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



